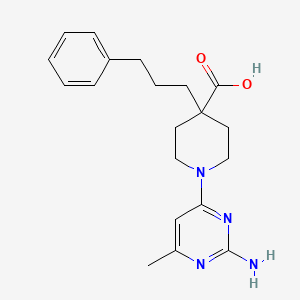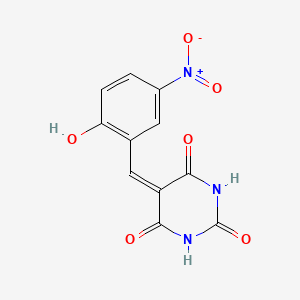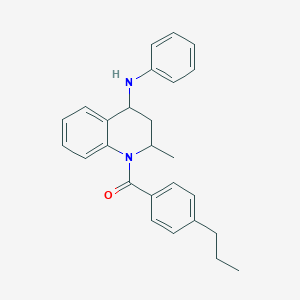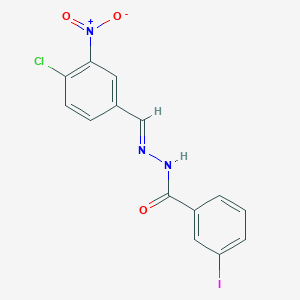![molecular formula C20H19BrN2O3 B5367134 N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-bromobenzamide](/img/structure/B5367134.png)
N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-bromobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-bromobenzamide, commonly known as ABPP (Activity-Based Protein Profiling) probe, is a chemical compound used in scientific research to identify and study the activity of enzymes and other proteins in complex biological systems. ABPP probes are widely used in various fields of research, including drug discovery, proteomics, and biochemistry, due to their ability to selectively label active proteins and provide insights into their function and regulation.
作用機序
ABPP probes work by selectively labeling active proteins in complex biological systems. They contain a reactive group that covalently binds to the active site of enzymes and other proteins, allowing for their identification and characterization. The allylamine and vinyl groups in ABPP probes are designed to react with specific amino acid residues in the active site of enzymes, allowing for the selective labeling of active enzymes.
Biochemical and physiological effects:
ABPP probes have been shown to have minimal biochemical and physiological effects in vitro and in vivo. They have been used in a wide range of biological systems, including cell lines, animal models, and human tissues, without any significant toxicity or adverse effects.
実験室実験の利点と制限
ABPP probes have several advantages for lab experiments, including their ability to selectively label active proteins and provide insights into their function and regulation. They are also relatively easy to use and can be applied to a wide range of biological systems. However, ABPP probes have some limitations, including their limited specificity for certain classes of enzymes and their potential for off-target labeling.
将来の方向性
There are several future directions for the use of ABPP probes in scientific research. One area of research is the development of new and improved ABPP probes with increased specificity and sensitivity for certain classes of enzymes. Another area of research is the application of ABPP probes to study the activity of enzymes and other proteins in complex biological systems, such as the human microbiome. Additionally, ABPP probes could be used to identify potential drug targets for a wide range of diseases, including cancer, neurodegeneration, and infectious diseases.
合成法
The synthesis of ABPP probes involves a series of chemical reactions that start with the preparation of the starting materials and end with the purification and characterization of the final product. The most common method for synthesizing ABPP probes involves the use of solid-phase peptide synthesis (SPPS), which allows for the efficient and selective incorporation of the allylamine and vinyl groups into the benzamide scaffold. The final step of the synthesis involves the bromination of the aromatic ring to generate the final product.
科学的研究の応用
ABPP probes have been widely used in scientific research to study the activity of various enzymes and other proteins in complex biological systems. They have been used to identify and characterize novel enzymes involved in a wide range of biological processes, including metabolism, signal transduction, and protein degradation. ABPP probes have also been used to study the activity of enzymes involved in disease processes, such as cancer and neurodegeneration, and to identify potential drug targets.
特性
IUPAC Name |
4-bromo-N-[(E)-1-(4-methoxyphenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O3/c1-3-12-22-20(25)18(13-14-4-10-17(26-2)11-5-14)23-19(24)15-6-8-16(21)9-7-15/h3-11,13H,1,12H2,2H3,(H,22,25)(H,23,24)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQZEBUQTJFMBN-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)NCC=C)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)NCC=C)/NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-({2-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5367093.png)
![ethyl 4-[(3-amino-5-methyl-4-isoxazolyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B5367100.png)
![2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5367102.png)
![1-(2-methoxyphenyl)-4-{1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5367109.png)

![methyl [(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5367118.png)

![N,N-diethyl-1-methyl-4-[(6-methylpyridin-2-yl)methyl]-1,4,9-triazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5367137.png)


![1-[(5-ethyl-2-methoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5367161.png)
![N-allyl-1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5367164.png)